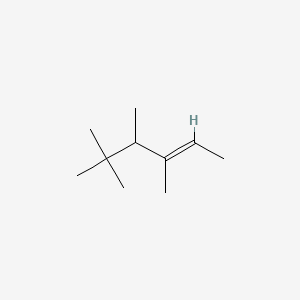

3,4,5,5-Tetramethyl-2-hexene

Description

Historical Context and Early Investigations of Highly Branched Alkenes

The study of alkenes, or olefins, has been a cornerstone of organic chemistry since the 19th century. Early investigations primarily focused on simpler, unbranched systems. However, as the field progressed, interest grew in the synthesis and reactivity of more complex, branched structures. The development of acid-catalyzed dimerization and oligomerization of smaller alkenes, such as isoamylenes (isopentenes), in the mid-20th century marked a significant step forward. researchgate.netresearchgate.net These early studies, often employing catalysts like sulfuric acid or ion-exchange resins, led to the formation of complex mixtures of branched alkenes, including various C10 isomers. researchgate.netcnrs.fr

The synthesis of highly substituted alkenes, particularly those with steric congestion around the double bond, posed a considerable challenge to chemists. rsc.orgresearchgate.net Traditional methods for alkene synthesis were often inefficient for creating tetrasubstituted double bonds due to high activation energies arising from steric hindrance. researchgate.net This spurred the development of novel synthetic methodologies and catalytic systems capable of overcoming these steric barriers, laying the groundwork for the controlled synthesis of specific branched alkenes like 3,4,5,5-tetramethylhex-2-ene.

Structural Characteristics and Isomeric Considerations of 3,4,5,5-Tetramethylhex-2-ene

3,4,5,5-Tetramethylhex-2-ene is a hydrocarbon with the molecular formula C10H20. guidechem.comlookchem.com Its structure features a six-carbon chain with a double bond at the second carbon position and four methyl group substituents at the third, fourth, and fifth positions. The presence of four alkyl groups attached to the double-bonded carbons classifies it as a tetrasubstituted alkene.

Isomerism:

A key structural feature of 3,4,5,5-tetramethylhex-2-ene is the potential for geometric isomerism, also known as cis-trans isomerism. Due to the restricted rotation around the carbon-carbon double bond, the substituents on the double-bonded carbons can be arranged in different spatial orientations. chemistrytalk.orgucalgary.ca For tetrasubstituted alkenes where the substituents on each carbon of the double bond are different, the E/Z notation is used to designate the specific isomer. chemistrytalk.orgdalalinstitute.comscience-revision.co.uk In the case of 3,4,5,5-tetramethylhex-2-ene, the IUPAC name is often given as (E)-3,4,5,5-tetramethylhex-2-ene , indicating that the higher priority groups on each of the double-bonded carbons are on opposite sides of the double bond. nih.gov

Physicochemical Properties:

Below is a table summarizing some of the known physicochemical properties of 3,4,5,5-tetramethylhex-2-ene.

| Property | Value |

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol nih.gov |

| Boiling Point | 153 °C at 760 mmHg lookchem.com |

| Density | 0.748 g/cm³ lookchem.com |

| Refractive Index | 1.427 lookchem.com |

| CAS Number | 39083-38-0 guidechem.comnih.govnist.gov |

Significance as a Branched Alkene System in Organic Synthesis and Reaction Studies

3,4,5,5-Tetramethylhex-2-ene is a significant compound in the study of organic reactions, particularly in the context of acid-catalyzed processes. It is frequently identified as one of the main products in the dimerization of isoamylenes (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) over various solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites. researchgate.netresearchgate.net

The mechanism of its formation involves the generation of a tertiary carbocation intermediate from the protonation of an isoamylene molecule. This carbocation then acts as an electrophile and attacks another isoamylene molecule, leading to a larger carbocation that can then deprotonate to form a mixture of C10 alkene isomers, including 3,4,5,5-tetramethylhex-2-ene. researchgate.netcnrs.fr The study of these reactions provides valuable insights into carbocation chemistry and the factors controlling product distribution in complex reaction mixtures.

The reactivity of highly branched alkenes like 3,4,5,5-tetramethylhex-2-ene is heavily influenced by steric hindrance around the double bond. msu.edumsu.edu This steric crowding can make the double bond less accessible to certain reagents, leading to differences in reactivity compared to less substituted alkenes. These systems serve as important models for investigating the interplay of electronic and steric effects in electrophilic addition and other reactions of alkenes.

From a practical standpoint, branched C10 alkenes, as a class, have applications as components in high-octane gasoline and as intermediates in the synthesis of other valuable chemicals. researchgate.net

Current Research Trajectories and Future Prospects for 3,4,5,5-Tetramethylhex-2-ene Chemistry

Current research in the field of alkene synthesis continues to address the challenge of producing highly substituted and sterically hindered alkenes with high selectivity. rsc.orgresearchgate.netrsc.org While the dimerization of isoamylenes can produce 3,4,5,5-tetramethylhex-2-ene, modern synthetic methods are increasingly focused on developing catalytic systems that offer greater control over the stereochemistry and regiochemistry of the products. rsc.org This includes the development of novel transition metal catalysts and organocatalysts for the synthesis of tetrasubstituted alkenes. researchgate.netrsc.org

The unique properties of branched alkenes make them attractive building blocks for the synthesis of complex molecules and polymers. ontosight.ai For instance, branched C10 alkenes can be used in the production of polyalphaolefins (PAOs), which are used as synthetic lubricants. ontosight.aiequilex.com Research is ongoing to explore the polymerization of specific branched alkenes to create materials with tailored properties. libretexts.org

Future prospects for the chemistry of 3,4,5,5-tetramethylhex-2-ene and related compounds are tied to advancements in catalysis and materials science. The development of more efficient and selective methods for its synthesis could open up new applications. Furthermore, a deeper understanding of its reactivity and conformational behavior will continue to contribute to the fundamental knowledge of organic chemistry.

Propriétés

Numéro CAS |

39083-38-0 |

|---|---|

Formule moléculaire |

C10H20 |

Poids moléculaire |

140.27 g/mol |

Nom IUPAC |

3,4,5,5-tetramethylhex-2-ene |

InChI |

InChI=1S/C10H20/c1-7-8(2)9(3)10(4,5)6/h7,9H,1-6H3 |

Clé InChI |

PSSMIMCIKZSQIG-UHFFFAOYSA-N |

SMILES isomérique |

C/C=C(\C)/C(C)C(C)(C)C |

SMILES canonique |

CC=C(C)C(C)C(C)(C)C |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 3,4,5,5 Tetramethylhex 2 Ene

Direct Approaches to Alkene Formation

Direct methods for constructing the carbon-carbon double bond are often preferred for their efficiency. These strategies typically involve the coupling of smaller, functionalized precursor molecules.

Alkylation Reactions Utilizing Sterically Hindered Precursors

Alkylation reactions offer a pathway to construct the complex carbon skeleton of 3,4,5,5-Tetramethylhex-2-ene. These methods can involve the formation of carbon-carbon bonds adjacent to a pre-existing double bond or the coupling of fragments that generate the alkene in the process. A significant hurdle in synthesizing highly substituted alkenes is the steric hindrance that can impede the approach of reactants. organic-chemistry.org

Modern cross-coupling techniques, such as photoredox-nickel dual catalysis, have shown promise in the C-alkylation of secondary nitroalkanes to form tertiary nitroalkanes, which can be precursors to other functional groups. organic-chemistry.org This highlights the potential of radical-based methods to overcome steric barriers. For instance, a strategy could involve the coupling of an appropriate vinyl halide with a sterically hindered alkyl radical. The aryl-alkylation of unactivated alkenes through a triple radical sorting mechanism, mediated by a nickel catalyst, provides another conceptual framework for accessing complex and sterically congested scaffolds. princeton.edu

Dehydrohalogenation Pathways from Haloalkane Derivatives

Dehydrohalogenation is a classic and widely used elimination reaction for the synthesis of alkenes. dbpedia.org This method involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms of an alkyl halide, typically promoted by a strong base. libretexts.orgyoutube.com For the synthesis of 3,4,5,5-Tetramethylhex-2-ene, a suitable precursor would be a haloalkane such as 3-bromo-3,4,5,5-tetramethylhexane or 2-bromo-3,4,5,5-tetramethylhexane.

The outcome of dehydrohalogenation is governed by the regioselectivity of the elimination, which can follow either Zaitsev's rule or the Hofmann rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. ucsb.edu To synthesize 3,4,5,5-Tetramethylhex-2-ene, conditions favoring the Zaitsev product would be necessary. This typically involves using a strong, non-bulky base like sodium hydroxide (B78521) or sodium ethoxide in a suitable solvent such as ethanol. youtube.comucsb.edu

However, the steric hindrance around the tertiary carbon bearing the halogen and the adjacent quaternary carbon in the desired precursor could pose significant challenges. The base must be able to access a β-hydrogen, and the transition state leading to the tetrasubstituted alkene must be energetically accessible. Competing substitution reactions (SN1 and SN2) and the formation of less substituted Hofmann products are potential side reactions that must be minimized through careful control of reaction conditions. libretexts.org The stereochemistry of the reaction, particularly for E2 eliminations which require an anti-periplanar arrangement of the hydrogen and the leaving group, would also need to be considered. organic-chemistry.org

Catalytic Olefin Metathesis for Accessing 3,4,5,5-Tetramethylhex-2-ene

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, including challenging tetrasubstituted alkenes. nih.govrsc.org This transition-metal-catalyzed reaction allows for the cleavage and reformation of double bonds between two alkene substrates. libretexts.org To synthesize 3,4,5,5-Tetramethylhex-2-ene, a cross-metathesis reaction could be envisioned between two appropriately substituted olefins.

The primary challenge in forming tetrasubstituted olefins via metathesis is the steric bulk, which hinders the approach of the metal carbene catalyst to the substrate. researchgate.net However, significant advancements have been made in developing highly active and robust catalysts, such as those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), that can facilitate these difficult transformations. nih.govlibretexts.orgresearchgate.net The general pattern of reactivity is that more substituted substrates are less reactive. researchgate.net

Despite the challenges, the generation of fully substituted olefins via metathesis has been reported, often requiring catalyst development and optimization of reaction conditions. nih.govresearchgate.net For example, a potential cross-metathesis approach could involve reacting 3,3-dimethyl-1-butene (B1661986) with 2,3-dimethyl-2-butene, although catalyst selectivity and homodimerization would be significant issues to control.

Optimized Reaction Conditions for Yield and Selectivity in 3,4,5,5-Tetramethylhex-2-ene Synthesis

Achieving high yield and selectivity in the synthesis of a sterically crowded molecule like 3,4,5,5-Tetramethylhex-2-ene is critically dependent on the optimization of reaction conditions. researchgate.netresearchgate.net

For dehydrohalogenation reactions , key parameters to optimize include:

Base: The choice between a bulky base (e.g., potassium tert-butoxide), which favors the Hofmann product, and a smaller base (e.g., sodium ethoxide), which favors the Zaitsev product, is crucial. libretexts.orgyoutube.com

Solvent: The polarity and protic nature of the solvent can influence the reaction mechanism (E1 vs. E2) and the rates of competing substitution reactions.

Temperature: Higher temperatures generally favor elimination over substitution. libretexts.org

For olefin metathesis , optimization involves:

Catalyst Selection: The choice between different generations of Grubbs or Schrock catalysts is critical, as their activity and stability vary significantly. libretexts.orgresearchgate.net For tetrasubstituted alkenes, more reactive catalysts are generally required.

Solvent and Temperature: Some studies have shown that changing solvents, for instance to hexafluorobenzene, can dramatically improve the efficiency of metathesis for sterically demanding substrates. nih.gov

Substrate Concentration: In cross-metathesis, controlling the relative concentrations of the reacting alkenes is essential to maximize the yield of the desired heterodimer.

The following table summarizes hypothetical optimized conditions for different synthetic routes.

| Synthetic Method | Precursors | Catalyst/Reagent | Solvent | Temperature | Key Considerations |

| Dehydrohalogenation (E2) | 3-Bromo-3,4,5,5-tetramethylhexane | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Favors Zaitsev product; potential for competing E1 and SN reactions. |

| Catalytic Olefin Metathesis | 3,3-Dimethyl-1-butene & 2,3-Dimethyl-2-butene | 2nd or 3rd Gen. Grubbs Catalyst | Dichloromethane or Toluene | Room Temp to Reflux | Control of homodimerization; catalyst loading and lifetime. |

| Alkylation (Radical Coupling) | Vinyl or Alkyl Halide & Alkylating Agent | Nickel/Photoredox Catalyst | Aprotic Solvent (e.g., DMF) | Room Temp (with light) | Overcoming steric hindrance; selectivity of radical coupling. |

Elimination-Based Synthesis of 3,4,5,5-Tetramethylhex-2-ene

Elimination reactions starting from precursors other than haloalkanes provide alternative routes to alkenes. These methods often involve the departure of a small, stable molecule like carbon dioxide.

Oxidative Decarbonylation and Decarboxylation Strategies

Oxidative decarboxylation of carboxylic acids and decarbonylation of aldehydes are useful methods for generating alkenes, often under milder conditions than pyrolytic eliminations. redalyc.orgresearchgate.netredalyc.org These reactions typically proceed through radical intermediates.

Decarboxylation of Carboxylic Acids: The direct decarboxylative elimination of a carboxylic acid can be an environmentally friendly approach. chemistryviews.org For instance, a carboxylic acid precursor such as 3,4,5,5-tetramethylheptanoic acid could potentially be converted to the target alkene. Recent developments include electrochemical strategies that use an undivided cell to effect the decarboxylative elimination of carboxylic acids to alkenes under mild, oxidant-free conditions. chemistryviews.org The proposed mechanism involves the electrooxidation of a deprotonated carboxylic acid to a carboxylate radical, which then loses CO2 to form a carbon-centered radical. Subsequent oxidation and deprotonation yield the alkene. chemistryviews.org

Decarbonylation of Aldehydes: While less common for simple alkene synthesis, oxidative decarbonylation (or deformylation) is a known transformation. acs.org Certain enzyme systems, for example, can convert aldehydes to alkanes and alkenes. These reactions highlight the possibility of C-C bond cleavage adjacent to a carbonyl group to form a new double bond. A potential aldehyde precursor for 3,4,5,5-Tetramethylhex-2-ene could be 3,4,5,5-tetramethylheptanal.

The following table outlines potential precursors for these elimination strategies.

| Elimination Method | Potential Precursor | Reagents/Conditions | Product |

| Oxidative Decarboxylation | 3,4,5,5-Tetramethylheptanoic acid | Electrolysis (carbon felt electrodes) | 3,4,5,5-Tetramethylhex-2-ene + CO2 + H2 |

| Oxidative Decarbonylation | 3,4,5,5-Tetramethylheptanal | Transition metal catalyst (e.g., Rh(I)) | 3,4,5,5-Tetramethylhex-2-ene + CO + H2 |

These strategies, while conceptually viable, would require significant empirical development to optimize for the specific synthesis of the sterically demanding 3,4,5,5-Tetramethylhex-2-ene.

Mechanistic Studies of Elimination Reactions Leading to 3,4,5,5-Tetramethylhex-2-ene

The formation of 3,4,5,5-tetramethylhex-2-ene through elimination reactions typically involves the removal of a leaving group and a proton from adjacent carbon atoms of a suitable precursor, such as a tertiary haloalkane or alcohol. The resulting alkene is highly substituted, a characteristic that is favored by Zaitsev's rule, which posits that in an elimination reaction, the major product is the more stable alkene with the more highly substituted double bond. libretexts.orgmasterorganicchemistry.com

Two primary mechanisms, E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular), govern these reactions.

E1 Mechanism: This two-step pathway begins with the departure of the leaving group to form a tertiary carbocation intermediate. libretexts.orglumenlearning.com For instance, in the acid-catalyzed dehydration of 3,4,5,5-tetramethylhexan-3-ol, the hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in a tertiary carbocation at the C3 position. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon (C2 or C4). lumenlearning.com Deprotonation from the C2 carbon leads to the formation of the C2=C3 double bond, yielding 3,4,5,5-tetramethylhex-2-ene. The rate-determining step is the formation of the carbocation, making the reaction kinetics first-order with respect to the substrate. libretexts.org

E2 Mechanism: This mechanism involves a single, concerted step where a strong base removes a proton from a beta-carbon at the same time as the leaving group departs from the alpha-carbon. masterorganicchemistry.comlibretexts.org For an E2 reaction to form 3,4,5,5-tetramethylhex-2-ene from a precursor like 3-chloro-3,4,5,5-tetramethylhexane, the base would abstract a proton from the C2 position while the chloride ion simultaneously departs from C3. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. libretexts.org

Given the tertiary nature of the substrate required to form this specific alkene, both E1 and E2 pathways are plausible, with the choice often depending on the strength of the base and reaction conditions. E1 reactions are favored by weak bases and polar protic solvents, whereas E2 reactions are favored by strong, bulky bases. lumenlearning.com

Oligomerization and Dimerization Pathways Involving 3,4,5,5-Tetramethylhex-2-ene

The most significant industrial and laboratory-scale production of 3,4,5,5-tetramethylhex-2-ene involves the dimerization of isoamylenes (C5 olefins, primarily 2-methyl-1-butene (B49056) and 2-methyl-2-butene). researchgate.netresearchgate.net This process is a key method for upgrading light naphtha components into higher-octane gasoline blending stocks. researchgate.net

Acid Ion-Exchange Resin Catalysis in Isoamylene Oligomerization

The oligomerization of isoamylenes is effectively catalyzed by solid acid catalysts, particularly macroreticular acidic ion-exchange resins such as those of the Amberlyst and Purolite type. researchgate.nethud.ac.uk These materials function as heterogeneous catalysts, offering advantages in terms of separation and recyclability over homogeneous acid catalysts like sulfuric acid. mdpi.com

The catalytic mechanism involves the protonation of an isoamylene molecule by the sulfonic acid groups of the resin, leading to the formation of a tertiary carbocation (a tert-amyl cation). This reactive intermediate then undergoes an electrophilic attack on a second isoamylene molecule. The subsequent loss of a proton from the resulting C10 carbocation generates a diisoamylene (isodecene) and regenerates the active acid site on the resin. The reaction is typically carried out in the liquid phase under mild conditions (e.g., 60-100°C). researchgate.net

Product Distribution and Selectivity in Dimerization Processes Forming 3,4,5,5-Tetramethylhex-2-ene

The dimerization of isoamylene yields a complex mixture of isodecene isomers. The product distribution is a result of various carbocation rearrangements and proton elimination pathways. NMR studies have identified the primary dimers formed during isoamylene oligomerization over acid catalysts. researchgate.net 3,4,5,5-Tetramethylhex-2-ene is consistently reported as one of the main products, alongside other highly branched C10 alkenes. researchgate.net

Table 1: Major Dimerization Products of Isoamylene

| Product Name | Chemical Structure |

| 3,4,5,5-Tetramethylhex-2-ene | CH₃-CH=C(CH₃)-CH(CH₃)-C(CH₃)₃ |

| 2,3,4,4-Tetramethyl-1-hexene | CH₂=C(CH₃)-CH(CH₃)-C(CH₃)₃ |

| 3,4,4,5-Tetramethyl-2-hexene | CH₃-CH=C(CH₃)-C(CH₃)₂-CH(CH₃)₂ |

| 3,5,5-Trimethyl-2-heptene | CH₃-CH=C(CH₃)-CH₂-C(CH₃)₂-CH₂-CH₃ |

This table presents the major isodecene isomers identified from the dimerization of isoamylenes catalyzed by acid ion-exchange resins. researchgate.net

Selectivity for dimers over higher oligomers (trimers, tetramers) is a critical process parameter. While higher conversion rates can be achieved with more active catalysts or at higher temperatures, this often leads to the formation of these heavier products and reduces the yield of the desired isodecenes. hud.ac.uk

Influence of Alcohol Presence on Dimerization Selectivity

The presence of alcohols, such as methanol (B129727) or ethanol, in the reaction mixture has been found to significantly improve the selectivity for diisoamylenes. researchgate.net When an alcohol is present, it competes with the olefin for reaction with the carbocation intermediate, leading to the formation of tertiary-amyl alkyl ethers (e.g., TAME or TAEE).

This parallel etherification reaction consumes the alcohol and effectively limits the further oligomerization of the dimers into trimers and tetramers. Research has shown a clear correlation: as isoamylene conversion increases, the selectivity towards dimers also increases in the presence of an alcohol. researchgate.net This effect allows for operation at higher conversion levels while maintaining a high yield of the valuable isodecene fraction, which includes 3,4,5,5-tetramethylhex-2-ene. researchgate.net

Table 2: Effect of Alcohol on Isoamylene Dimerization

| Parameter | Without Alcohol | With Alcohol (Methanol/Ethanol) |

| Primary Side Reaction | Formation of trimers, tetramers | Etherification (e.g., TAME formation) |

| Selectivity for Dimers | Decreases at high conversion | Remains high, even at high conversion |

| Overall Product Slate | Mixture of dimers, trimers, etc. | Primarily dimers and ethers |

This table summarizes the general influence of adding alcohol on the product selectivity during isoamylene dimerization. researchgate.net

Exploratory Synthetic Methodologies

While acid catalysis is the predominant method, other synthetic strategies can be considered for the formation of highly branched alkenes like 3,4,5,5-tetramethylhex-2-ene.

Considerations of Carbenoid or Organometallic Intermediates in 3,4,5,5-Tetramethylhex-2-ene Formation

The dimerization and oligomerization of alkenes can also be achieved using transition metal complexes, a field with significant potential for controlling reaction selectivity. nih.gov Catalytic systems based on metals such as zirconium, iron, titanium, and nickel are used for these transformations. nih.govresearchgate.net

A general mechanism for dimerization catalyzed by a transition metal hydride complex involves several key steps:

Insertion: An initial alkene molecule inserts into the metal-hydride (M-H) bond to form a metal-alkyl intermediate.

Carbometalation: A second alkene molecule then inserts into the newly formed metal-alkyl bond, extending the carbon chain and forming a larger metal-alkyl complex.

β-Hydride Elimination: The metal-alkyl intermediate undergoes β-hydride elimination, where a hydrogen atom from the beta-carbon of the alkyl chain is transferred back to the metal center. This step releases the dimerized alkene product and regenerates the active metal-hydride catalyst, allowing the cycle to continue. nih.gov

The structure of the final alkene product is highly dependent on the nature of the transition metal, its ligand environment, and the reaction conditions. While not specifically documented for the synthesis of 3,4,5,5-tetramethylhex-2-ene, such organometallic pathways represent a plausible exploratory methodology for the selective dimerization of branched olefins like isoamylene.

Furthermore, transition metal carbene complexes are known to be important intermediates in catalytic processes like olefin metathesis and cyclopropanation. dtic.mil These reactive species could theoretically be involved in complex C-C bond-forming reactions that could lead to structures like 3,4,5,5-tetramethylhex-2-ene, though this remains a speculative and advanced area of synthetic exploration.

Stereoselective and Chiral Synthesis Attempts Towards 3,4,5,5-Tetramethylhex-2-ene and its Derivatives

The synthesis of 3,4,5,5-tetramethylhex-2-ene, with its specific arrangement of methyl and ethyl groups around a carbon-carbon double bond, necessitates a high degree of regio- and stereocontrol. The inherent steric hindrance makes the formation of the crucial C4-C5 bond and the establishment of the desired stereochemistry at the C4 chiral center a non-trivial task. Research in this area has explored various avenues, often drawing from broader strategies developed for the synthesis of sterically hindered tetrasubstituted alkenes.

While specific, detailed research exclusively focused on the stereoselective synthesis of 3,4,5,5-tetramethylhex-2-ene is limited in publicly available literature, the challenges it presents are emblematic of a broader class of highly substituted alkenes. The synthetic strategies that have been attempted for structurally similar compounds provide valuable insights into the potential routes and hurdles in obtaining chiral, non-racemic 3,4,5,5-tetramethylhex-2-ene.

One of the primary challenges lies in controlling the geometry of the double bond (E/Z isomerism) while simultaneously setting the stereochemistry of the adjacent chiral center. Classical methods for alkene synthesis, such as Wittig-type reactions, often struggle with tetrasubstituted systems due to severe steric clash in the transition state, leading to low yields and poor stereoselectivity.

Modern synthetic chemistry has turned to more sophisticated catalytic methods to address these challenges. The development of chiral catalysts, particularly those based on transition metals, has opened new possibilities for the enantioselective synthesis of complex molecules. For a molecule like 3,4,5,5-tetramethylhex-2-ene, a hypothetical chiral synthesis might involve the use of a chiral ligand complexed to a metal center to orchestrate the stereoselective addition of a nucleophile to a suitable precursor.

Another conceptual approach involves the diastereoselective transformation of a chiral starting material. This would entail beginning with a molecule that already possesses a defined stereocenter and then constructing the rest of the carbon skeleton in a way that the existing chirality directs the formation of the new stereocenters. However, the availability of suitable chiral starting materials for 3,4,5,5-tetramethylhex-2-ene can be a limiting factor.

Given the absence of specific documented attempts in peer-reviewed literature for this exact molecule, we can extrapolate from the synthesis of other highly branched alkenes. For instance, catalytic asymmetric methods for the synthesis of molecules with vicinal quaternary and tertiary centers often employ iridium or rhodium-based catalysts with carefully designed chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands. These catalysts can create a chiral pocket around the reactive site, influencing the facial selectivity of bond formation.

A hypothetical retrosynthetic analysis for a chiral synthesis of (R)- or (S)-3,4,5,5-tetramethylhex-2-ene might involve a key bond disconnection at the C3-C4 or C4-C5 bond. For example, a strategy could involve the stereoselective addition of an organometallic reagent corresponding to the tert-butyl group to a chiral α,β-unsaturated ketone precursor. The success of such a reaction would heavily depend on the ability of a chiral catalyst or auxiliary to overcome the steric repulsion and induce high diastereoselectivity.

The table below outlines some general approaches that could be theoretically applied to the stereoselective synthesis of 3,4,5,5-tetramethylhex-2-ene, based on established methodologies for similar sterically demanding targets.

| Synthetic Approach | Key Transformation | Potential Catalyst/Reagent | Expected Challenges |

| Catalytic Asymmetric Conjugate Addition | Addition of a tert-butyl nucleophile to a chiral α,β-unsaturated precursor | Chiral copper-phosphine complexes, organocatalysts (e.g., chiral amines) | Extreme steric hindrance at the β-position, potential for low reactivity and selectivity. |

| Diastereoselective Alkylation | Alkylation of a chiral enolate with a suitable electrophile | Chiral auxiliaries (e.g., Evans oxazolidinones), chiral proton sources | Difficulty in forming the sterically hindered C-C bond, potential for epimerization. |

| Stereoselective Olefination | Reaction of a sterically hindered ketone with a phosphorus ylide or similar reagent | Modified Horner-Wadsworth-Emmons reagents, Peterson olefination | Low yields and poor E/Z selectivity are common for tetrasubstituted alkenes. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a corresponding chiral alkyne precursor | Chiral rhodium or ruthenium catalysts (e.g., with BINAP or other atropisomeric ligands) | Catalyst deactivation and low reactivity due to steric bulk around the triple bond. |

It is important to reiterate that these are proposed strategies based on the current state of synthetic organic chemistry. The successful execution of any of these routes for 3,4,5,5-tetramethylhex-2-ene would require significant experimental investigation and optimization to overcome the substantial steric and stereochemical hurdles. The lack of published data underscores the formidable nature of this synthetic target and highlights it as an area ripe for future research and innovation in the field of stereoselective synthesis.

Chemical Reactivity and Transformation Pathways of 3,4,5,5 Tetramethylhex 2 Ene

Electrophilic Addition Reactions of the 3,4,5,5-Tetramethylhex-2-ene Double Bond

Electrophilic addition reactions are characteristic of alkenes, and 3,4,5,5-tetramethylhex-2-ene is no exception. However, the crowded environment around the double bond plays a crucial role in the progression and outcome of these reactions.

Catalytic Hydrogenation: Regioselectivity and Stereochemistry

Catalytic hydrogenation of alkenes involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.comelectronicsandbooks.com This process is a reduction reaction that converts the unsaturated alkene into a saturated alkane. youtube.com For 3,4,5,5-tetramethylhex-2-ene, catalytic hydrogenation yields 3,4,5,5-tetramethylhexane.

The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. youtube.com This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the same face of the double bond. youtube.com Consequently, catalytic hydrogenation is a syn-addition process. youtube.comyoutube.com

Due to the syn-addition mechanism, the stereochemistry of the product is determined by the orientation of the alkene as it adsorbs onto the catalyst surface. For a sterically hindered tetrasubstituted alkene like 3,4,5,5-tetramethylhex-2-ene, the approach to the catalyst surface is influenced by the bulky substituents. The hydrogen atoms will add from the less sterically hindered face of the double bond. However, given the symmetry of the resulting alkane, 3,4,5,5-tetramethylhexane, new stereocenters are not created in this specific case. Regioselectivity is not a concern in this reaction as the same atom (hydrogen) is added to both carbons of the double bond. youtube.com

Table 1: Catalytic Hydrogenation of 3,4,5,5-Tetramethylhex-2-ene

| Reactant | Reagents | Product | Stereochemistry |

| 3,4,5,5-Tetramethylhex-2-ene | H₂, Pt/C (or Pd/C, Ni) | 3,4,5,5-Tetramethylhexane | Syn-addition |

Halogenation and Hydrohalogenation Processes

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comyoutube.comleah4sci.com However, 3,4,5,5-tetramethylhex-2-ene is a tetrasubstituted alkene with no hydrogens on the double bond carbons.

The mechanism of hydrohalogenation involves the protonation of the double bond by the hydrogen halide to form a carbocation and a halide ion. youtube.comleah4sci.com The halide ion then acts as a nucleophile and attacks the carbocation. youtube.com For 3,4,5,5-tetramethylhex-2-ene, protonation of the double bond would lead to the formation of a tertiary carbocation. This carbocation is relatively stable; however, the possibility of carbocation rearrangements must be considered.

Hydration and Hydroxylation Mechanisms

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. leah4sci.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com The mechanism is analogous to hydrohalogenation, proceeding through a carbocation intermediate. libretexts.orgchemistrysteps.com Protonation of the double bond of 3,4,5,5-tetramethylhex-2-ene would generate a tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. leah4sci.comlibretexts.org Given the potential for carbocation rearrangements, the initial alcohol product may not be the only one formed. The stereochemistry of the addition is not typically stereospecific, leading to a mixture of syn and anti-addition products. masterorganicchemistry.com

Hydroxylation: Dihydroxylation is the process of adding two hydroxyl groups to the double bond, forming a diol (glycol). libretexts.org This can be achieved with reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), both of which result in syn-dihydroxylation. libretexts.org The mechanism for syn-dihydroxylation with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. libretexts.org

Alternatively, anti-dihydroxylation can be achieved in a two-step process involving epoxidation of the alkene with a peroxy acid (like m-CPBA) followed by acid-catalyzed ring-opening of the epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in the formation of a trans-diol. libretexts.org For a sterically hindered alkene like 3,4,5,5-tetramethylhex-2-ene, the choice of reagent will dictate the stereochemical outcome of the dihydroxylation.

Carbocation Formation and Rearrangements During Electrophilic Additions

A key feature of electrophilic additions to 3,4,5,5-tetramethylhex-2-ene that proceed through a carbocation intermediate is the potential for rearrangements. youtube.comchemistrysteps.comlibretexts.org The initial protonation of the double bond will form a tertiary carbocation at either C3 or C4.

For instance, protonation at C3 would place a positive charge on C4. This tertiary carbocation is adjacent to a quaternary carbon (C5). This sets the stage for a potential 1,2-alkyl shift (specifically, a methyl shift). The migration of a methyl group from C5 to C4 would result in the formation of a new, more stable tertiary carbocation at C5. youtube.comlibretexts.org This rearranged carbocation can then be attacked by a nucleophile.

Similarly, if the initial protonation occurs at C4, a tertiary carbocation forms at C3. This carbocation is adjacent to a carbon (C2) that is part of an isopropyl-like group. A 1,2-hydride shift from C2 to C3 is not possible as there are no hydrogens on C2. However, a methyl shift is conceivable.

These rearrangements can lead to a mixture of products, with the major product arising from the most stable carbocation intermediate. youtube.comchemistrysteps.com The steric hindrance around the initial carbocation can also influence the likelihood and nature of these rearrangements.

Table 2: Potential Carbocation Rearrangements

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Driving Force |

| Tertiary at C4 | 1,2-Methyl Shift from C5 | Tertiary at C5 | Formation of a more stable tertiary carbocation |

| Tertiary at C3 | 1,2-Methyl Shift from C2 | Tertiary at C2 | Formation of a more stable tertiary carbocation |

Oxidative Transformations of 3,4,5,5-Tetramethylhex-2-ene

Beyond addition reactions, the double bond of 3,4,5,5-tetramethylhex-2-ene is also susceptible to oxidative cleavage.

Ozonolysis: Mechanism, Ozonide Formation, and Cleavage Applications

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through a mechanism involving the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable secondary ozonide (trioxolane). wikipedia.orglibretexts.org

The ozonide can then be worked up under either reductive or oxidative conditions to yield different products. masterorganicchemistry.com

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as zinc dust in water or dimethyl sulfide (DMS), cleaves the ozonide to produce ketones and/or aldehydes. masterorganicchemistry.com For the tetrasubstituted alkene 3,4,5,5-tetramethylhex-2-ene, ozonolysis followed by a reductive workup would cleave the C3=C4 double bond to yield two ketone molecules: 3,3-dimethyl-2-butanone and acetone.

Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes that would have been formed are further oxidized to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of 3,4,5,5-tetramethylhex-2-ene only produces ketones, an oxidative workup would yield the same products as a reductive workup.

Ozonolysis is a valuable synthetic tool as it allows for the precise cleavage of a double bond and the formation of carbonyl compounds, which can be further manipulated in organic synthesis. wikipedia.org

Table 3: Ozonolysis of 3,4,5,5-Tetramethylhex-2-ene

| Reactant | Reagents | Products |

| 3,4,5,5-Tetramethylhex-2-ene | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 3,3-Dimethyl-2-butanone and Acetone |

| 3,4,5,5-Tetramethylhex-2-ene | 1. O₃ 2. H₂O₂ | 3,3-Dimethyl-2-butanone and Acetone |

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “3,4,5,5-Tetramethylhex-2-ene” that adheres to the specified detailed outline. The search for detailed research findings, data tables, and specific mechanistic studies concerning the permanganate/periodate cleavage, osmium tetroxide oxidation, Wacker-Tsuji oxidation, and various ene reactions of this particular highly substituted alkene did not yield sufficient information.

The provided outline requires an in-depth analysis of specific transformation pathways and mechanistic details that are not documented for 3,4,5,5-Tetramethylhex-2-ene in the currently accessible chemical literature. General principles for these reactions on less substituted or sterically hindered alkenes are well-established, but applying them to the unique structure of 3,4,5,5-Tetramethylhex-2-ene without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and detailed research article.

Therefore, the requested article cannot be constructed as the necessary foundational research on the specific reactivity of 3,4,5,5-Tetramethylhex-2-ene is not available.

Pericyclic and Cascade Reactions

Cycloaddition and Cyclization Reaction Pathways

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are significantly influenced by steric hindrance. For an alkene such as 3,4,5,5-Tetramethylhex-2-ene, the four methyl groups surrounding the double bond create a sterically congested environment, which can impede the approach of other reactants.

Theoretically, 3,4,5,5-Tetramethylhex-2-ene could participate in several types of cycloaddition reactions, though with expectedly low reactivity. For instance, [2+2] cycloadditions, typically occurring under photochemical conditions to form cyclobutane derivatives, would be sterically hindered. Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, would require 3,4,5,5-Tetramethylhex-2-ene to act as a dienophile. However, its steric bulk would likely make it a poor dienophile, leading to very slow reaction rates or the need for harsh reaction conditions.

Intramolecular cyclization pathways, where the alkene moiety reacts with another functional group within the same molecule, could be more feasible, provided a suitable reactant group is positioned appropriately to allow for the formation of a stable ring system. However, no specific examples of such reactions involving 3,4,5,5-Tetramethylhex-2-ene have been documented.

| Cycloaddition Type | Expected Reactivity with 3,4,5,5-Tetramethylhex-2-ene | Rationale |

| [2+2] Cycloaddition | Low | Significant steric hindrance from the four methyl groups around the double bond. |

| [4+2] Diels-Alder | Low | Steric congestion makes it a poor dienophile. |

| 1,3-Dipolar Cycloaddition | Low to Moderate | Reactivity would depend on the size of the 1,3-dipole, but steric hindrance remains a major barrier. |

Coordination Chemistry and Organometallic Transformations of 3,4,5,5-Tetramethylhex-2-ene

The interaction of alkenes with transition metals is a cornerstone of organometallic chemistry, leading to the formation of various metal-alkene complexes and enabling a wide range of catalytic transformations.

Formation of Transition Metal Complexes with 3,4,5,5-Tetramethylhex-2-ene Ligands

The formation of transition metal complexes with alkene ligands, often referred to as π-complexes, is sensitive to steric factors. The stability of such complexes is generally lower for highly substituted alkenes due to steric repulsion between the alkyl groups and the metal center or its other ligands. slideshare.net

For 3,4,5,5-Tetramethylhex-2-ene, the significant steric hindrance posed by the four methyl groups would be expected to make the formation of stable transition metal complexes challenging. acs.org Research on sterically demanding ligands has shown that large barriers can exist for the attachment of bulky donors to a metal center. acs.org While not impossible, the coordination of 3,4,5,5-Tetramethylhex-2-ene to a transition metal would likely result in a weak and labile bond. The synthesis of such complexes may require specialized conditions or the use of metal precursors with highly labile ligands. nih.gov

Role of 3,4,5,5-Tetramethylhex-2-ene in Catalytic Cycles (e.g., Frustrated Lewis Pair systems for related alkenes/alkynes)

While direct evidence is lacking for 3,4,5,5-Tetramethylhex-2-ene, the behavior of other sterically hindered alkenes in catalytic systems can offer insights. In the context of "Frustrated Lewis Pairs" (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, sterically hindered alkenes can act as substrates for the activation of small molecules like H₂.

However, the extreme steric bulk of 3,4,5,5-Tetramethylhex-2-ene may also inhibit its ability to interact effectively even within the spacious cavity of an FLP. Its role in other catalytic cycles, such as hydrogenation or polymerization, would also be expected to be limited due to the difficulty of coordination to the metal catalyst and the subsequent insertion steps.

Rearrangement Reactions and Isomerizations

Rearrangement reactions often proceed through carbocation intermediates, and the stability of these intermediates dictates the reaction pathway.

Acid-Catalyzed Rearrangements of 3,4,5,5-Tetramethylhex-2-ene

In the presence of a strong acid, the double bond of 3,4,5,5-Tetramethylhex-2-ene can be protonated to form a carbocation. The initial protonation would likely occur at the C-3 position to yield a tertiary carbocation at C-2. However, this carbocation could potentially undergo rearrangement to form a more stable carbocation. youtube.comyoutube.com

A 1,2-hydride or 1,2-methyl shift could occur to generate a different, potentially more stable, carbocationic intermediate, leading to a mixture of isomeric alkenes upon deprotonation. The specific products would depend on the relative stabilities of the possible carbocation intermediates and the transition states for their interconversion.

Hypothetical Acid-Catalyzed Rearrangement Pathway:

Protonation: The C=C double bond is protonated by an acid (e.g., H₂SO₄), forming a tertiary carbocation.

Carbocation Rearrangement: A 1,2-methyl shift or 1,2-hydride shift may occur to form a more stable carbocation.

Deprotonation: A proton is eliminated from an adjacent carbon to form a new, more stable, rearranged alkene.

Base-Mediated Rearrangement Pathways

Base-mediated rearrangements of alkenes typically involve the abstraction of an allylic proton to form a carbanion intermediate, which can then be protonated at a different position to yield an isomeric alkene. For 3,4,5,5-Tetramethylhex-2-ene, there are allylic protons at the C-1 and C-4 positions.

A strong base could potentially deprotonate at one of these positions, leading to an equilibrium between 3,4,5,5-Tetramethylhex-2-ene and its isomers, such as 2,3,4,4-tetramethylhex-2-ene or 3,4,5,5-tetramethylhex-1-ene. The position of the equilibrium would be determined by the relative thermodynamic stabilities of the isomeric alkenes.

Stereochemistry, Conformation, and Molecular Architecture of 3,4,5,5 Tetramethylhex 2 Ene

Stereoisomerism and Geometric Configuration of 3,4,5,5-Tetramethylhex-2-ene

Stereoisomerism in 3,4,5,5-tetramethylhex-2-ene arises from two primary sources: the restricted rotation about the carbon-carbon double bond, leading to geometric isomers, and the presence of chiral centers, giving rise to enantiomers and diastereomers.

The presence of a double bond at the C2 position of 3,4,5,5-tetramethylhex-2-ene introduces the possibility of geometric isomerism. The designation of these isomers as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each of the sp² hybridized carbon atoms of the double bond.

For the C2 carbon, the substituents are a hydrogen atom and a methyl group. According to the CIP rules, the methyl group (-CH₃) has a higher priority than the hydrogen atom (H) due to the higher atomic number of carbon compared to hydrogen.

For the C3 carbon, the substituents are a methyl group (-CH₃) and a sec-butyl group (specifically, a 1,2,2-trimethylpropyl group). To assign priority, we look at the first atoms attached to C3. Both substituents have a carbon atom, so we proceed to the next atoms in the chain. The 1,2,2-trimethylpropyl group has a carbon atom that is further substituted with other carbon atoms, giving it a higher priority than the simple methyl group.

Therefore, the two geometric isomers of 3,4,5,5-tetramethylhex-2-ene are:

(Z)-3,4,5,5-Tetramethylhex-2-ene: The higher priority groups on C2 (methyl) and C3 (1,2,2-trimethylpropyl) are on the same side of the double bond.

(E)-3,4,5,5-Tetramethylhex-2-ene: The higher priority groups on C2 (methyl) and C3 (1,2,2-trimethylpropyl) are on opposite sides of the double bond.

The relative stability of these isomers is largely influenced by steric strain. In the (Z)-isomer, the bulky 1,2,2-trimethylpropyl group and the methyl group on C2 are on the same side, leading to significant steric repulsion. In contrast, the (E)-isomer places these groups on opposite sides, minimizing steric clash. Consequently, the (E)-isomer is expected to be the thermodynamically more stable of the two.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents on the Double Bond of 3,4,5,5-Tetramethylhex-2-ene

| Carbon Atom | Substituent 1 | Priority of Substituent 1 | Substituent 2 | Priority of Substituent 2 |

| C2 | -H | Low | -CH₃ | High |

| C3 | -CH₃ | Low | -CH(CH₃)C(CH₃)₃ | High |

Chiral centers are carbon atoms bonded to four different groups. In the structure of 3,4,5,5-tetramethylhex-2-ene, the C4 carbon atom is a stereocenter. It is attached to a hydrogen atom, a methyl group, an isopropyl-like group (from the C2-C3 part of the molecule), and a tert-butyl group.

The presence of this single chiral center means that both the (E) and (Z) isomers can exist as a pair of enantiomers:

(E, 4R)-3,4,5,5-Tetramethylhex-2-ene and (E, 4S)-3,4,5,5-Tetramethylhex-2-ene

(Z, 4R)-3,4,5,5-Tetramethylhex-2-ene and (Z, 4S)-3,4,5,5-Tetramethylhex-2-ene

The relationship between an (E) isomer and a (Z) isomer with the same configuration at C4 (e.g., (E, 4R) and (Z, 4R)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Therefore, 3,4,5,5-tetramethylhex-2-ene can exist as two pairs of diastereomers, each pair being a set of enantiomers.

Conformational Analysis of 3,4,5,5-Tetramethylhex-2-ene

The conformational preferences of 3,4,5,5-tetramethylhex-2-ene are primarily dictated by the need to minimize steric interactions between its bulky alkyl groups, particularly around the single bonds adjacent to the double bond.

Currently, there is a lack of published X-ray diffraction data for 3,4,5,5-tetramethylhex-2-ene or its derivatives in the crystallographic literature. Such experimental studies would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. For highly substituted and sterically hindered alkenes, X-ray crystallography is an invaluable tool for confirming the geometric configuration of the double bond and observing the preferred spatial arrangement of the bulky substituents. In the absence of specific data for this compound, insights must be drawn from studies on structurally analogous, sterically crowded molecules.

A computational analysis would likely focus on the rotation around the C3-C4 and C4-C5 single bonds. The rotation around the C3-C4 bond would be significantly influenced by the interaction between the methyl group on C3 and the substituents on C4. Similarly, rotation around the C4-C5 bond would be governed by the steric repulsion between the methyl group on C4 and the three methyl groups of the tert-butyl moiety at C5. The lowest energy conformations would be those that minimize gauche and eclipsing interactions between the large alkyl groups.

Steric hindrance is the most significant factor governing the conformational preferences of 3,4,5,5-tetramethylhex-2-ene. The presence of a tert-butyl group at the C5 position creates a substantial steric barrier that restricts rotation around the C4-C5 bond. The preferred conformation will likely place the hydrogen on C4 in a gauche or anti-periplanar arrangement with respect to the methyl groups on C5 to alleviate this strain.

Steric Effects and Their Influence on Reactivity and Stability of 3,4,5,5-Tetramethylhex-2-ene

The molecular architecture of 3,4,5,5-tetramethylhex-2-ene is characterized by a high degree of alkyl substitution around the carbon-carbon double bond and adjacent stereocenters. This extensive substitution, particularly the presence of a bulky tert-butyl group at the C5 position and methyl groups at C3 and C4, gives rise to significant steric effects. These effects are not merely features of its static structure but are profound determinants of the molecule's chemical behavior, influencing its thermodynamic stability and kinetic reactivity. The spatial arrangement and size of these substituent groups create a sterically congested environment that governs how the molecule interacts with other reagents, influencing reaction rates and the stereochemical outcomes of chemical transformations.

Quantifying Steric Hindrance in 3,4,5,5-Tetramethylhex-2-ene Systems

Steric hindrance is a concept used to describe the physical blocking of a reaction site within a molecule by its constituent atoms or groups of atoms. libretexts.org While it is a qualitative concept, several quantitative methods have been developed to assess its magnitude. nih.gov

One of the earliest and most widely used methods is the Taft steric parameter, Eₛ. slideshare.netnih.gov This parameter is derived from the hydrolysis rates of esters and provides a numerical value for the steric bulk of a given substituent. slideshare.netnih.gov The Taft equation separates steric, polar, and resonance effects to isolate the impact of steric bulk. wikipedia.orgdalalinstitute.com For the Eₛ scale, the reference substituent is methyl (CH₃), which is assigned an Eₛ value of 0.00 (in some conventions) or -1.24 when hydrogen is the reference. slideshare.net More sterically demanding groups have larger, more negative Eₛ values, indicating greater steric hindrance. slideshare.netwikipedia.org

The structure of 3,4,5,5-tetramethylhex-2-ene features several bulky alkyl groups. The tert-butyl group at the C5 position is particularly noteworthy for its significant steric demand. Analyzing the Taft Eₛ values for groups analogous to those in this molecule illustrates the steric congestion.

| Substituent Group | Taft Steric Parameter (Eₛ) |

|---|---|

| Methyl (-CH₃) | -1.24 |

| Ethyl (-CH₂CH₃) | -1.31 |

| Isopropyl (-CH(CH₃)₂) | -1.71 |

| tert-Butyl (-C(CH₃)₃) | -2.78 |

Data sourced from multiple chemical literature sources discussing Taft parameters. slideshare.net

While a single Eₛ value is not calculated for the entire molecule, the presence of a tert-butyl group (Eₛ = -2.78) and an isopropyl-like fragment at C4 signifies a highly hindered environment around the core of the molecule. This steric bulk effectively shields the C=C double bond.

More modern approaches to quantifying steric hindrance involve computational chemistry. nih.gov Methods using molecular mechanics or quantum mechanics can calculate steric energy, strain energy, or map the steric field around a molecule. nih.gov Parameters such as Verloop steric parameters, which are calculated from the van der Waals radii, bond angles, and bond lengths of substituents, provide a more detailed, multi-dimensional description of a group's size and shape. nih.gov For a molecule like 3,4,5,5-tetramethylhex-2-ene, these computational models would generate a detailed steric map, quantitatively demonstrating the shielding of the pi system by the surrounding alkyl groups.

Impact of Steric Bulk on Reaction Rates and Stereoselectivity

The significant steric hindrance in 3,4,5,5-tetramethylhex-2-ene has a direct and predictable impact on its reactivity. The bulky alkyl groups, especially the tert-butyl group, act as a physical shield, impeding the approach of reagents to the electron-rich double bond. libretexts.org This shielding effect generally leads to a decrease in reaction rates for processes that require direct interaction with the pi system. ed.ac.uk

Effect on Reaction Rates: Reactions such as catalytic hydrogenation, electrophilic additions (e.g., hydrohalogenation or hydration), and epoxidation are expected to proceed much slower for 3,4,5,5-tetramethylhex-2-ene compared to less substituted alkenes. The catalyst surface in hydrogenation or the attacking electrophile is blocked by the dense cloud of atoms surrounding the double bond. researchgate.net In some cases, the steric hindrance can be so pronounced that it prevents a reaction from occurring under standard conditions, requiring more forcing conditions like high temperatures or pressures to overcome the activation energy barrier imposed by steric repulsion. acs.org The reactivity of sterically hindered alkenes is often categorized, with highly congested systems being less reactive. ed.ac.uk

Effect on Stereoselectivity: When a reaction does occur, the steric bulk is a primary factor in controlling the stereoselectivity of the product. Reagents will preferentially attack the alkene from the less sterically hindered face of the molecule. In the case of 3,4,5,5-tetramethylhex-2-ene, the groups around the chiral center at C4 and the large tert-butyl group at C5 create a distinctly non-symmetrical steric environment. This directs the incoming reagent to the more accessible side of the double bond, leading to a high degree of stereocontrol. For example, in an epoxidation reaction with an agent like m-CPBA, the oxygen atom would be expected to add to the face of the double bond opposite to the bulky tert-butyl group, resulting predominantly in one diastereomer of the corresponding epoxide. This principle is a cornerstone of asymmetric synthesis, where steric directors are used to guide the formation of specific stereoisomers. nih.gov

Comparison of Alkene Stability Based on Substitution Patterns

The thermodynamic stability of an alkene is critically dependent on its substitution pattern. The general trend, established through thermochemical studies, is that alkene stability increases with the number of alkyl substituents attached to the double-bond carbons. libretexts.orgyoutube.com Therefore, the stability order is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene) libretexts.orgyoutube.com

This increased stability is attributed to two main factors:

A standard method for experimentally determining the relative stabilities of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). libretexts.orgyoutube.com This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. Since different isomers often produce the same alkane, the difference in the heat released directly reflects the difference in the initial stability of the alkenes. A more stable alkene has lower potential energy and therefore releases less heat upon hydrogenation. youtube.comyoutube.com

The data below illustrates this trend.

| Substitution Pattern | Example Alkene | Heat of Hydrogenation (kJ/mol) | Relative Stability |

|---|---|---|---|

| Unsubstituted | Ethene | -136 | Least Stable |

| Monosubstituted | Propene | -125 | ↓ |

| Disubstituted (cis) | cis-2-Butene | -119 | ↓ |

| Disubstituted (trans) | trans-2-Butene | -115 | ↓ |

| Trisubstituted | 2-Methyl-2-butene | -112 | ↓ |

| Tetrasubstituted | 2,3-Dimethyl-2-butene | -110 | Most Stable |

Representative data compiled from organic chemistry literature. youtube.com

As a tetrasubstituted alkene, 3,4,5,5-tetramethylhex-2-ene is predicted to be highly stable and possess a low heat of hydrogenation, consistent with the established trend. libretexts.org However, it is important to note that in cases of extreme steric strain, such as in cis-di-tert-butylethylene, the destabilizing effect of steric repulsion between bulky groups can outweigh the stabilizing electronic effects of substitution. libretexts.org While 3,4,5,5-tetramethylhex-2-ene is highly substituted, its specific geometry avoids the severe cis-strain seen in molecules like cis-di-tert-butylethylene.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5,5 Tetramethylhex 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 3,4,5,5-tetramethylhex-2-ene. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments can be assembled.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3,4,5,5-tetramethylhex-2-ene reveals distinct signals for each unique proton environment within the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide crucial information about the electronic environment and neighboring protons.

Predicted ¹H NMR Data for 3,4,5,5-Tetramethylhex-2-ene:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~5.2 | Quartet | 1H | =CH- |

| b | ~1.6 | Doublet | 3H | =C(CH₃)- |

| c | ~1.8 | Quintet/Multiplet | 1H | -CH(CH₃)- |

| d | ~0.9 | Doublet | 3H | -CH(CH₃)- |

| e | - | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted data is based on established principles of NMR spectroscopy.

The vinylic proton at position 2 resonates furthest downfield due to its proximity to the electron-withdrawing double bond. Its quartet multiplicity arises from coupling to the three protons of the methyl group at position 3. The methyl group at position 3, in turn, appears as a doublet due to coupling with the vinylic proton. The methine proton at position 4 is expected to show a complex multiplet pattern due to coupling with the protons on adjacent carbons. The diastereotopic methyl groups at position 5 are magnetically non-equivalent and would ideally resolve into two distinct signals, though they are presented here as a single environment for simplicity. The nine equivalent protons of the tert-butyl group at position 5 give rise to a sharp singlet, a characteristic feature for this moiety.

¹³C NMR and DEPT Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon environments in 3,4,5,5-tetramethylhex-2-ene. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined, offering a clear picture of the carbon skeleton.

Predicted ¹³C NMR and DEPT Data for 3,4,5,5-Tetramethylhex-2-ene:

| Carbon | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |

| C1 | ~12.5 | No Peak | Positive | CH₃ |

| C2 | ~125.0 | Positive | Positive | CH |

| C3 | ~135.0 | No Peak | No Peak | C (quaternary) |

| C4 | ~45.0 | Positive | Positive | CH |

| C5 | ~35.0 | No Peak | No Peak | C (quaternary) |

| C6, C7, C8 | ~29.0 | No Peak | Positive | C(CH₃)₃ |

| C9 | ~15.0 | No Peak | Positive | CH(CH₃) |

| C10 | ~20.0 | No Peak | Positive | =C(CH₃) |

Note: Predicted data is based on established principles of NMR spectroscopy.

The olefinic carbons (C2 and C3) are the most downfield signals in the spectrum. The DEPT-90 experiment would show a signal only for the CH carbon (C2), while the quaternary carbon (C3) would be absent. The DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and no signals for quaternary carbons. This analysis, in conjunction with the broadband-decoupled ¹³C spectrum, allows for the unambiguous assignment of each carbon in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.

Correlation SpectroscopY (COSY): A COSY spectrum would reveal correlations between coupled protons. Key expected correlations include the coupling between the vinylic proton (H-2) and the protons of the methyl group at C-3, as well as the coupling between the methine proton at H-4 and the protons of the adjacent methyl group and the methine at C-2.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a cross-peak between the signal for H-2 and C-2.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon at C-5 and the methine carbon at C-4. Similarly, the protons of the methyl group at C-3 would show correlations to the olefinic carbons C-2 and C-3.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides the molecular weight of 3,4,5,5-tetramethylhex-2-ene and offers structural clues through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

In a GC-MS analysis, 3,4,5,5-tetramethylhex-2-ene would first be separated from other components in a sample by gas chromatography based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer for ionization and analysis. This technique is highly effective for confirming the purity of a sample and identifying any isomeric impurities that may be present. The retention time in the gas chromatogram is a characteristic property of the compound under specific GC conditions.

Fragmentation Patterns and Structural Information from MS

Upon electron ionization in the mass spectrometer, 3,4,5,5-tetramethylhex-2-ene will form a molecular ion (M⁺•) corresponding to its molecular weight (140.27 g/mol ). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint.

Predicted Major Fragments for 3,4,5,5-Tetramethylhex-2-ene:

| m/z | Proposed Fragment | Notes |

| 140 | [C₁₀H₂₀]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (a stable radical) |

| 57 | [C₄H₉]⁺ | tert-butyl cation (a stable carbocation) |

| 41 | [C₃H₅]⁺ | Allylic cation |

The fragmentation of highly branched alkanes and alkenes is often driven by the formation of stable carbocations. For 3,4,5,5-tetramethylhex-2-ene, a prominent fragmentation pathway is the loss of a tert-butyl radical (57 amu) to form a stable secondary carbocation with m/z 83. The tert-butyl cation itself (m/z 57) is also expected to be a major peak due to its high stability. The loss of a methyl group (15 amu) to give a fragment with m/z 125 is another likely fragmentation pathway. Analysis of these characteristic fragments allows for the confirmation of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its characteristic vibrational modes. These methods are foundational in the structural elucidation of organic compounds like 3,4,5,5-Tetramethylhex-2-ene.

Characteristic Vibrational Modes of the Alkene and Alkyl Groups

The vibrational spectrum of 3,4,5,5-Tetramethylhex-2-ene is dominated by the modes associated with its tetrasubstituted double bond and its extensive alkyl framework.

Alkene Group (C=C): The C=C stretching vibration in alkenes typically appears in the 1680-1620 cm⁻¹ region of the IR and Raman spectra. uomustansiriyah.edu.iq For tetrasubstituted alkenes such as 3,4,5,5-Tetramethylhex-2-ene, the C=C stretching peak is expected to be weak in the IR spectrum due to the near-symmetrical substitution, which results in a very small change in the dipole moment during vibration. spectroscopyonline.com However, this mode is generally strong and easily observable in the Raman spectrum because the polarizability of the double bond changes significantly during the stretching vibration. libretexts.org The frequency for this mode is anticipated between 1680 and 1660 cm⁻¹. spectroscopyonline.com As there are no hydrogen atoms directly attached to the double-bonded carbons, the characteristic vinylic C-H stretching bands (above 3000 cm⁻¹) and C-H out-of-plane bending bands (1000-600 cm⁻¹) are absent. spectroscopyonline.compressbooks.pub

Alkyl Groups (C-H): The molecule features numerous methyl (CH₃) groups and a methine (C-H) group. The C-H stretching vibrations of these sp³-hybridized carbons are expected to produce strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org Specifically, methyl groups typically show both asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes. uomustansiriyah.edu.iq The methine C-H stretch is generally weaker and appears around 2890 cm⁻¹.

Bending vibrations for the alkyl groups also provide structural information. Methyl C-H bending modes (asymmetric and symmetric, or "umbrella") appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. uomustansiriyah.edu.iq Methylene (CH₂) groups, if present, would show scissoring vibrations near 1465 cm⁻¹. uomustansiriyah.edu.iq

Table 1: Predicted Characteristic Vibrational Modes for 3,4,5,5-Tetramethylhex-2-ene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Tetrasubstituted Alkene | C=C Stretch | 1680 - 1660 | Weak / Absent | Strong |

| Alkyl C-H | Asymmetric Stretch (CH₃) | ~2960 | Strong | Medium |

| Alkyl C-H | Symmetric Stretch (CH₃) | ~2870 | Strong | Medium |

| Alkyl C-H | Methine Stretch (C-H) | ~2890 | Weak | Weak |

| Alkyl C-H | Asymmetric Bend (CH₃) | ~1450 | Medium | Medium |

| Alkyl C-H | Symmetric Bend (CH₃) | ~1375 | Medium | Medium |

Advanced Raman Spectroscopic Approaches for Molecular Structure (General)

Standard Raman spectroscopy provides a distinctive structural fingerprint for molecules. acs.org However, advanced Raman techniques can offer enhanced sensitivity and specificity for detailed molecular structure analysis. nih.govpsiberg.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can detect molecules adsorbed on roughened metal surfaces, such as silver or gold. bohrium.com This method provides enormous enhancement of the Raman signal, allowing for the analysis of very small sample quantities.

Resonance Raman Spectroscopy (RRS): In RRS, the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule. bohrium.com This results in a selective and significant enhancement of the vibrational modes associated with the part of the molecule responsible for that electronic transition (the chromophore).

Coherent anti-Stokes Raman Scattering (CARS): CARS is a nonlinear optical technique that offers high sensitivity and is particularly useful for vibrational imaging. bohrium.com It allows for the chemical mapping of samples with high spatial resolution.

X-ray Diffraction Studies for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3,4,5,5-Tetramethylhex-2-ene, this technique could provide exact measurements of bond lengths, bond angles, and torsional angles, revealing the consequences of its significant steric hindrance.

Successful application of this method first requires growing a suitable single crystal of the compound, which can be challenging for non-polar, flexible molecules. If a crystal is obtained, the analysis would reveal the solid-state conformation, showing how the bulky methyl and tert-butyl groups arrange themselves to minimize steric strain. Key parameters such as the planarity of the C-C=C-C backbone and the specific rotational arrangement (dihedral angles) of the alkyl substituents would be determined. This data is crucial for understanding the molecule's fundamental geometry and for validating computational models. mdpi.com

Table 2: Typical Molecular Geometry Parameters Expected from X-ray Diffraction of 3,4,5,5-Tetramethylhex-2-ene

| Parameter | Atom(s) Involved | Expected Value |

| Bond Length | C=C | ~ 1.35 Å |

| Bond Length | C(sp²)-C(sp³) | ~ 1.51 Å |

| Bond Length | C(sp³)-C(sp³) | ~ 1.54 Å |

| Bond Angle | C-C=C | ~ 123° |

| Bond Angle | C-C-C (tetrahedral) | ~ 109.5° (will be distorted) |

| Torsional Angle | C-C-C=C | Variable, dependent on conformation |

Other Spectroscopic Characterization Methods Applicable to Alkene Systems

Beyond vibrational spectroscopy and X-ray diffraction, other techniques can probe different aspects of molecular structure and properties.

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. pnnl.gov Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons, is particularly suited for examining valence molecular orbitals. libretexts.org

For 3,4,5,5-Tetramethylhex-2-ene, UPS would provide direct measurement of the ionization energies of its valence electrons. libretexts.org The highest occupied molecular orbital (HOMO) is expected to be the π-orbital of the C=C double bond. The numerous electron-donating alkyl groups will raise the energy of this π-orbital, resulting in a lower ionization energy compared to less substituted alkenes like ethene. Below the π-ionization, a series of broader bands corresponding to the ionization of electrons from the various C-C and C-H σ-bonds of the alkyl framework would be observed. researchgate.net This data provides fundamental insight into the molecule's reactivity and bonding characteristics.

Table 3: Predicted Valence Orbital Ionization Energies for 3,4,5,5-Tetramethylhex-2-ene

| Molecular Orbital | Description | Predicted Ionization Energy (eV) |

| π (C=C) | Pi-bonding orbital of the double bond | 8.0 - 9.0 |

| σ (C-C) | Sigma-bonding orbitals of the carbon backbone | 10.0 - 13.0 |

| σ (C-H) | Sigma-bonding orbitals of C-H bonds | 13.0 - 16.0 |

In-situ Spectroscopic Ellipsometry for Thin Film Analysis (General)

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films. semanticscholar.orgresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. youtube.com This change is related to the thickness and optical constants (refractive index and extinction coefficient) of the film.

While not typically used for bulk characterization of a single compound, in-situ spectroscopic ellipsometry is highly valuable for studying the formation and properties of thin organic films. acs.orgqd-uki.co.uk If 3,4,5,5-Tetramethylhex-2-ene were to be deposited on a substrate (e.g., via vacuum deposition or spin coating), this technique could monitor the film's growth in real-time, providing precise measurements of its thickness, uniformity, and optical properties. researchgate.net This is particularly relevant in fields like organic electronics where the performance of devices is critically dependent on the characteristics of thin molecular layers. youtube.com

Theoretical and Computational Chemistry Studies of 3,4,5,5 Tetramethylhex 2 Ene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules at the atomic level. For a molecule like 3,4,5,5-tetramethylhex-2-ene, these methods could provide invaluable insights into its stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) for Ground State Properties and Reaction Barriers

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Were DFT studies to be conducted on 3,4,5,5-tetramethylhex-2-ene, they could systematically investigate its ground state properties. This would include the optimization of its molecular geometry to determine bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the resulting band gap could be calculated. Such information is crucial for predicting the molecule's reactivity.

DFT calculations would also be instrumental in exploring the potential energy surfaces of reactions involving 3,4,5,5-tetramethylhex-2-ene. By locating transition states and calculating reaction barriers, one could predict the kinetics and mechanisms of various chemical transformations, such as addition reactions at the double bond or rearrangements.

Ab Initio Methods for High-Level Accuracy Calculations